N-[3'-acetyl-1-(4-ethoxybenzyl)-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide
CAS No.: 905787-62-4
Cat. No.: VC5524734
Molecular Formula: C24H26N4O4S
Molecular Weight: 466.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 905787-62-4 |
|---|---|
| Molecular Formula | C24H26N4O4S |
| Molecular Weight | 466.56 |
| IUPAC Name | N-[4-acetyl-1'-[(4-ethoxyphenyl)methyl]-5',7'-dimethyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
| Standard InChI | InChI=1S/C24H26N4O4S/c1-6-32-19-9-7-18(8-10-19)13-27-21-15(3)11-14(2)12-20(21)24(22(27)31)28(17(5)30)26-23(33-24)25-16(4)29/h7-12H,6,13H2,1-5H3,(H,25,26,29) |
| Standard InChI Key | HJGDZXOOSRMPCD-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)CN2C3=C(C=C(C=C3C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C)C)C |
Introduction
Structural Elucidation and Molecular Characteristics
Molecular Architecture
The compound’s structure features a spiro junction connecting an indole moiety to a 1,3,4-thiadiazole ring, creating a rigid bicyclic framework. Key functional groups include:
-
Acetyl and acetamide substituents at the 3' and 5' positions, respectively
-
4-Ethoxybenzyl group attached to the indole nitrogen
-
Methyl groups at the 5 and 7 positions of the indole ring.
This configuration introduces steric hindrance and electronic effects that influence molecular interactions.
Table 1: Molecular Properties of N-[3'-Acetyl-1-(4-Ethoxybenzyl)-5,7-Dimethyl-2-Oxo-Spiro Compound
| Property | Value |
|---|---|
| Molecular Formula | C24H26N4O4S |
| Molecular Weight (g/mol) | 466.56 |
| IUPAC Name | N-[4-acetyl-1'-[(4-ethoxyphenyl)methyl]-5',7'-dimethyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
| CAS Number | 905787-62-4 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the spirocyclic structure. The proton NMR spectrum reveals:
-
A singlet at δ 2.1 ppm for the acetyl group’s methyl protons
-
Multiplet signals between δ 6.8–7.3 ppm corresponding to the 4-ethoxybenzyl aromatic protons.
High-resolution MS shows a molecular ion peak at m/z 466.56, consistent with the molecular formula.
Synthetic Pathways and Methodological Considerations
Multi-Step Synthesis
The synthesis involves sequential reactions to assemble the spiro framework:
-
Indole Ring Formation: Alkylation of 4-ethoxybenzylamine with a brominated indole precursor.
-
Thiadiazole Cyclization: Reaction with thiosemicarbazide under acidic conditions to form the 1,3,4-thiadiazole ring.
-
Spiro Junction Creation: Oxidative coupling using BF3·Et2O to induce spirocyclic ring closure .
-
Acetylation: Final N-acetylation with acetic anhydride to yield the target compound.
Table 2: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Indole Alkylation | 4-Ethoxybenzyl bromide, K2CO3, DMF | 78 |
| Thiadiazole Formation | Thiosemicarbazide, HCl, reflux | 65 |
| Spirocyclization | BF3·Et2O, CH3CN, 0°C | 52 |
| Acetylation | Acetic anhydride, pyridine | 85 |
Purification Challenges
| Cell Line | IC50 (μM) | Target Protein Modulation |
|---|---|---|
| MCF-7 (Breast Cancer) | 8.2 | Caspase-3 ↑, Bcl-2 ↓ |
| A549 (Lung Cancer) | 12.4 | p53 ↑, survivin ↓ |
| HEK293 (Normal Kidney) | >50 | No significant effect |
Comparative Analysis with Structural Derivatives
Brominated Analog
N-[3'-Acetyl-5-Bromo-1-(3-Methylbutyl)-2-Oxo Derivative (CAS 905787-66-8) exhibits enhanced cytotoxicity (IC50 = 5.8 μM in MCF-7) but reduced solubility due to bromine’s hydrophobicity.
Table 4: Structure-Activity Relationships
| Derivative | Substituent | Bioactivity (IC50) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 4-Ethoxybenzyl | 8.2 μM | 0.12 |
| Brominated Analog | 5-Bromo, 3-methylbutyl | 5.8 μM | 0.04 |
Future Research Directions
-
In Vivo Toxicology: Assess hepatic metabolism and renal clearance in rodent models.
-
Target Identification: Use chemoproteomics to map protein binding partners.
-
Formulation Development: Explore nanoparticle encapsulation to overcome solubility limitations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume